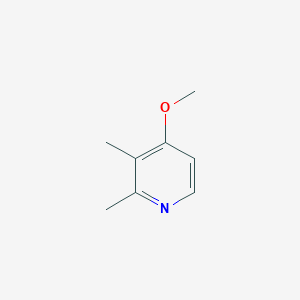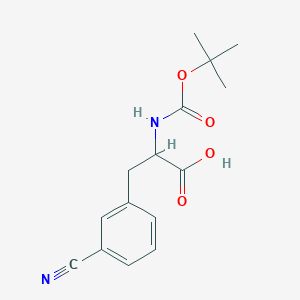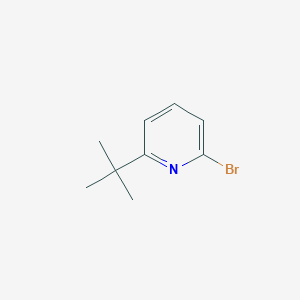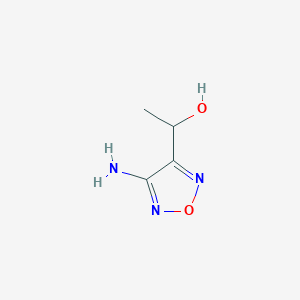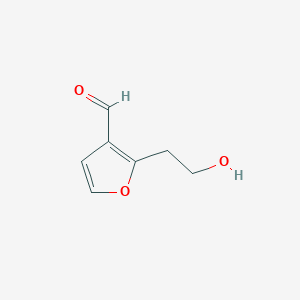
5-(Pyridin-2-yl)thiophène-2-sulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide belongs to a class of compounds that often exhibit significant pharmacological and chemical properties. The compound is notable for its unique structure, incorporating both thiophene and pyridine rings, which are crucial in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves cross-coupling reactions and the use of catalytic systems. For instance, magnetically separable graphene oxide anchored sulfonic acid nanoparticles have been used as catalysts for synthesizing related pyridine and thiophene derivatives, showcasing the effectiveness of novel catalytic systems in facilitating complex organic reactions (Zhang et al., 2016).
Molecular Structure Analysis
Structural characterization of related compounds involves techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These methods help in understanding the arrangement of atoms within the molecule and the geometry around the catalytic sites, which are essential for their reactivity and properties.
Chemical Reactions and Properties
Related compounds, such as those containing pyridine and thiophene structures, participate in various chemical reactions, including one-pot, multi-component syntheses, demonstrating their versatility in organic synthesis. For example, dinuclear Cu(I) complexes with acetylide-functionalized pyridinyl ligands have been synthesized, indicating the ability of these compounds to form complex structures with potential applications in photovoltaic studies (Jayapal et al., 2018).
Applications De Recherche Scientifique
Inhibition de la phosphoinositide 3-kinase (PI3K)
L'étude de Xia et al met en évidence la synthèse de nouveaux dérivés de thiazolo [5,4-b]pyridine, y compris la 5-(pyridin-2-yl)thiophène-2-sulfonohydrazide. Ces composés ont été conçus et synthétisés pour leur potentiel en tant qu'inhibiteurs de PI3K. Les PI3K jouent un rôle crucial dans la croissance, la survie et la différenciation cellulaires. Le composé a démontré une activité inhibitrice puissante contre PI3Kα, PI3Kγ et PI3Kδ, avec une valeur de CI50 dans la plage nanomolaire. La fonctionnalité sulfonamide et la liaison pyridyle étaient essentielles pour sa puissance inhibitrice.
Activité antifibrotique
Dans une autre étude, de nouveaux composés contenant le motif pyridin-2-yl ont été synthétisés et évalués pour leur activité antifibrotique. Parmi ceux-ci, l'éthyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate et l'éthyl 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate ont présenté de meilleures activités antifibrotiques que la pirfénidone (PFD) et d'autres composés de référence . Ces résultats suggèrent des applications potentielles dans les maladies liées à la fibrose.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P271 (Use only outdoors or in a well-ventilated area) .
Propriétés
IUPAC Name |
5-pyridin-2-ylthiophene-2-sulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-12-16(13,14)9-5-4-8(15-9)7-3-1-2-6-11-7/h1-6,12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZESPCDNRIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371942 |
Source


|
| Record name | 5-pyridin-2-ylthiophene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175202-74-1 |
Source


|
| Record name | 5-pyridin-2-ylthiophene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

